molecular formula C8H13ClN4O2S B189956 Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride CAS No. 131184-96-8

Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride

Cat. No. B189956
CAS RN: 131184-96-8
M. Wt: 264.73 g/mol
InChI Key: IIZWYNDWOXSKNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is a chemical compound with the molecular formula C8H13ClN4O2S . It has a molecular weight of 264.73 g/mol.


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N4O2S.ClH/c1-3-14-6(13)5-4(2)11-8(15-5)12-7(9)10;/h3H2,1-2H3,(H4,9,10,11,12);1H . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

This compound has a melting point of 219 - 221°C . It is a solid at room temperature .

Scientific Research Applications

Biotechnology

In the realm of biotechnology, this compound is utilized for its potential as a building block in peptide synthesis. Its structure, containing both amide and thiazole functional groups, makes it a versatile precursor for designing novel peptides with potential therapeutic applications .

Pharmacology

Within pharmacology, researchers explore the use of this compound in drug design and development. Its molecular framework is conducive to modifications that can lead to the discovery of new drugs, especially in the treatment of diseases where thiazole derivatives show efficacy .

Organic Synthesis

In organic synthesis, this compound serves as a key intermediate. Its reactivity allows for the construction of complex molecules, particularly in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals .

Analytical Chemistry

Analytical chemists employ this compound in method development for new assays. It can act as a standard or a reagent in chromatographic techniques and mass spectrometry, aiding in the identification and quantification of biological molecules .

Materials Science

In materials science, the compound’s properties are harnessed for creating new materials with specific functions. For instance, its incorporation into polymers could result in materials with enhanced durability or novel electronic properties .

Environmental Science

Environmental scientists might investigate the compound’s behavior in ecosystems, such as its biodegradability or interaction with pollutants. Understanding its environmental fate is crucial for assessing its impact and ensuring safe usage .

Corrosion Inhibition

The compound has been studied for its effectiveness as a corrosion inhibitor, particularly in protecting metals and alloys in acidic environments. This application is significant in extending the life of industrial machinery and infrastructure .

Life Science Research

Lastly, in life science research, this compound is a candidate for probing biological pathways. It could be used to study enzyme-substrate interactions or as a molecular tool to dissect cellular processes .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 2-(diaminomethylideneamino)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2S.ClH/c1-3-14-6(13)5-4(2)11-8(15-5)12-7(9)10;/h3H2,1-2H3,(H4,9,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZWYNDWOXSKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N=C(N)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592785
Record name Ethyl 2-[(diaminomethylidene)amino]-4-methyl-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride

CAS RN

131184-96-8
Record name Ethyl 2-[(diaminomethylidene)amino]-4-methyl-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.